6-Azido-1H-indole
Overview
Description
6-Azido-1H-indole is a heterocyclic organic compound with the following chemical structure: !this compound . It belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole nucleus. The indole scaffold is widely found in natural products and has diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves introducing an azide group onto the indole ring. Various synthetic methods can be employed, including azidation reactions using reagents like sodium azide or trimethylsilyl azide. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered pyrrole ring. The azide group (-N₃) is attached to one of the carbon atoms in the indole ring. The nitrogen atom in the pyrrole ring also contributes to the aromaticity of the system .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Functionalization
- Synthesis of [1,4]oxazino[3,2-b]indoles and 1H-pyrazino[2,3-b]indoles : Utilizing gold-catalyzed cascade cyclization of (azido)ynamides, [1,4]Oxazino[3,2-b]indoles and 1H-pyrazino[2,3-b]indoles have been synthesized efficiently. This method features the use of readily available materials and mild reaction conditions, marking significant advancements in the field of organometallic chemistry (Shen et al., 2015).
Antioxidant and Antimicrobial Properties
- Antioxidant Properties of Indolic Compounds : Research indicates that indolic compounds, including various indole derivatives, exhibit notable antioxidant properties. This is particularly relevant in the context of protecting human erythrocytes and DNA from radical-induced oxidation, which is crucial in the field of biochemical and molecular toxicology (Zhao & Liu, 2009).
- Antimicrobial Activity of Isatin-1,2,3-Triazoles : Novel isatin-1,2,3-triazoles with piperidine, morpholine, or piperazine moieties have been synthesized and demonstrated significant antimicrobial properties. This highlights the potential of indole derivatives in developing new antimicrobial agents (Aouad, 2017).
Applications in Organic Chemistry and Drug Synthesis
- Palladium-Catalyzed Reactions Involving Indoles : Palladium-catalyzed reactions, including those involving indoles, have become integral to organic synthesis, offering access to various biologically active compounds. This research area has deeply influenced how organic chemists design and execute synthetic processes, including those involving 6-Azido-1H-indole (Cacchi & Fabrizi, 2005).
Photoaffinity Labeling and Analytical Applications
- Use of Azido-Indole Derivatives in Photoaffinity Labeling : Azido-indole derivatives, such as 5-azido-[7-3H]indole-3-acetic acid, have been used in photoaffinity labeling of Arabidopsis thaliana membranes. This technique is pivotal in identifying auxin-binding proteins, contributing significantly to plant biochemistry and molecular biology (Zettl et al., 1994).
Role in Health and Disease Research
- Cytotoxic Activity Against Cancer Cells : Indole derivatives have been evaluated for cytotoxic activity against cancer cell lines, with certain compounds showing high activity. This suggests their potential as anticancer agents, highlighting the role of indole-based compounds in medicinal chemistry and pharmacology (Gobinath et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-azido-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-12-11-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKSOYAYNIYMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668539 | |
Record name | 6-Azido-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81524-75-6 | |
Record name | 6-Azido-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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